- Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23

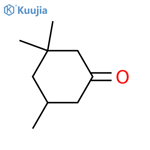

Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

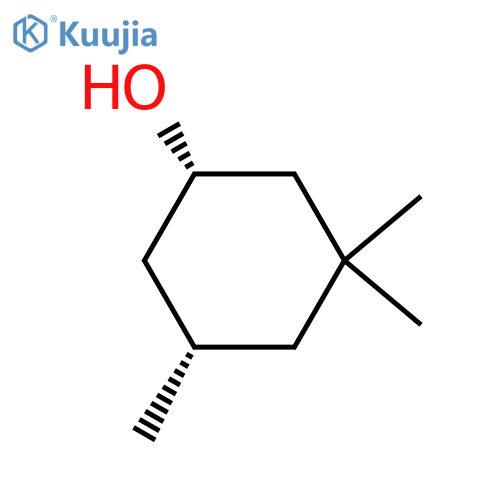

933-48-2 structure

Productnaam:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Chemische en fysische eigenschappen

Naam en identificatie

-

- (1R,5R)-3,3,5-Trimethylcyclohexanol

- cis-3,3,5-Trimethylcyclohexanol

- cis-3,5,5-Trimethylcyclohexanol

- Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-

- (+-)-cis-3,3,5-Trimethyl-cyclohexanol

- 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen

- 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol

- 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben

- 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol

- 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol

- trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene

- trans-3,3,5-trimethylcyclohexanol

- CY14WK72W0

- (1R-cis)-3,3,5-trimethylcyclohexanol

- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-

- Cyclohexanol, 3,3,5-trimethyl-, cis-

- 3,3,5-Trimethylcyclohexanol, (1R-cis)-

- (1R,5R)-3,3,5-trimethylcyclohexan-1-ol

- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-

- DSSTox_CID_27570

- DSSTox_RID_82426

- DSSTox_GSID_47570

- BRRVXFOKWJKTGG-JGVFFNPUSA-N

- Tox21_30258

- Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)

- rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)

- Trixanol

- rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis

-

- MDL: MFCD00070479

- Inchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1

- InChI-sleutel: BRRVXFOKWJKTGG-SFYZADRCSA-N

- LACHT: CC1(C[C@@H](O)C[C@@H](C)C1)C

Berekende eigenschappen

- Exacte massa: 142.13600

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 0

- Complexiteit: 118

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 2

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- XLogP3: 2.6

- Topologisch pooloppervlak: 20.2

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 0.8908 g/cm3 (25 ºC)

- Smeltpunt: 37.3 ºC

- Kookpunt: 202 ºC

- Vlampunt: 73.2±10.9 ºC,

- Brekindex: 1.4542 (589.3 nm 20 ºC)

- Oplosbaarheid: Slightly soluble (4.4 g/l) (25 º C),

- PSA: 20.23000

- LogboekP: 2.19350

- Oplosbaarheid: Not determined

- FEMA: 3962

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Beveiligingsinformatie

-

Symbool:

- Prompt:dangerous

- Gevaarverklaring: H303-H315-H318

- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P312

- Code gevarencategorie: 36

- Veiligheidsinstructies: 39-26

- RTECS:GW0876000

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R36

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Douanegegevens

- HS-CODE:2906199090

- Douanegegevens:

China Customs Code:

2906199090Overview:

2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-311038-0.05g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 0.05g |

$19.0 | 2023-09-05 | |

| Enamine | EN300-311038-10.0g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 10.0g |

$32.0 | 2023-02-25 | |

| Enamine | EN300-311038-5g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 5g |

$29.0 | 2023-09-05 | |

| abcr | AB143317-25 g |

cis-3,3,5-Trimethylcyclohexanol, 96%; . |

933-48-2 | 96% | 25g |

€55.30 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-1g |

cis-3,3,5-Trimethylcyclohexanol |

933-48-2 | ≥96% | 1g |

¥38.0 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476053-25 g |

cis-3,3,5-Trimethylcyclohexanol, |

933-48-2 | 25g |

¥481.00 | 2023-07-10 | ||

| Enamine | EN300-311038-0.25g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 0.25g |

$19.0 | 2023-09-05 | |

| Chemenu | CM203356-500g |

(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |

933-48-2 | 95% | 500g |

$337 | 2021-06-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0874-25G |

cis-3,3,5-Trimethylcyclohexanol |

933-48-2 | >96.0%(GC) | 25g |

¥230.00 | 2024-04-15 | |

| Enamine | EN300-311038-10g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 10g |

$32.0 | 2023-09-05 |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ; 72 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid

Referentie

- Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols, Synthesis, 1981, (10), 794-6

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ; rt; 1 h, rt; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals, Journal of Organic Chemistry, 2015, 80(16), 8134-8141

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Lithium , Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C

1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C

Referentie

- Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles, Tetrahedron, 2008, 64(8), 1847-1852

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane

Referentie

- Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6, Journal of Organic Chemistry, 1986, 51(14), 2655-61

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether

Referentie

- Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ; 16 h, rt

1.2 Reagents: Sodium borohydride ; rt

1.2 Reagents: Sodium borohydride ; rt

Referentie

- The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785

Productiemethode 9

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water

Referentie

- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones, Tetrahedron, 2006, 62(12), 2812-2819

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran

Referentie

- A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes, Tetrahedron Letters, 1988, 29(9), 1069-70

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 0.5 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols, Journal of Organic Chemistry, 1997, 62(9), 3019-3020

Productiemethode 14

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran

1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-

1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran

1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-

1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran

Referentie

- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones, Heterocycles, 1988, 27(6), 1455-60

Productiemethode 15

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether , Tridecane ; 72 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C

Referentie

- Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: 2-Amino-5-chlorobenzoic acid ; rt → 0 °C

1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C

1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C

1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C

1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C

Referentie

- Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug, China, , ,

Productiemethode 18

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- 1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661

Productiemethode 20

Productiemethode 21

Reactievoorwaarden

1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol , Nickel acetate , Sodium hydride Solvents: Tetrahydrofuran

Referentie

Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)

,

Tetrahedron Letters,

1988,

29(12),

1383-4

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials

- Isophorone

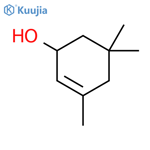

- 2-Cyclohexen-1-ol,3,5,5-trimethyl-

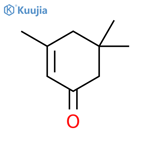

- 3,3,5-trimethylcyclohexan-1-one

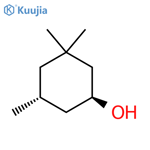

- (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Gerelateerde literatuur

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen secundaire alcoholen

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Alcoholen en polyolen secundaire alcoholen

933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis) Gerelateerde producten

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 589-91-3(4-methylcyclohexan-1-ol)

- 116-02-9(3,3,5-Trimethylcyclohexanol)

- 98-52-2(4-tert-butylcyclohexan-1-ol)

- 16844-71-6(Epifriedelanol)

- 707-37-9(3,5-Dimethyl-1-adamantanol)

- 932-01-4(4,4-dimethylcyclohexan-1-ol)

- 20601-38-1(4,4'-Bicyclohexanol)

- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

- 80-97-7(5a-Cholestan-3b-ol)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek